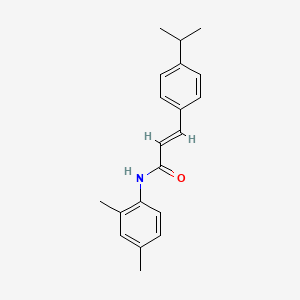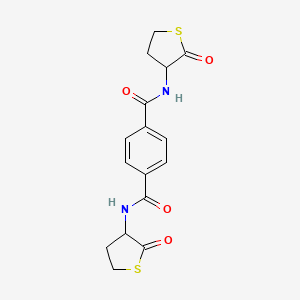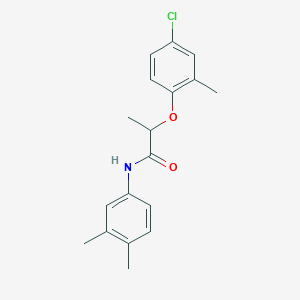
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. DIPA is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with the electron-rich regions of organic molecules, leading to the formation of stable charge-transfer complexes. This interaction can result in changes in the electronic properties of the molecules, leading to their use in electronic devices.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, indicating its potential for use in biomedical applications.
実験室実験の利点と制限
One of the major advantages of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, its non-toxic and non-carcinogenic nature makes it a safe compound to work with. However, one of the limitations of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of new synthetic methods for N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide that can improve its solubility in water and other solvents. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and imaging. Additionally, research can be carried out to investigate its potential as a building block for the synthesis of new organic semiconductors with improved electronic properties.
合成法
The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenylamine with acryloyl chloride to form N-(2,4-dimethylphenyl)acrylamide. This intermediate is then reacted with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form the final product, N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of N-(2,4-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown excellent performance in electronic devices such as field-effect transistors and solar cells.
特性
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-9-6-17(7-10-18)8-12-20(22)21-19-11-5-15(3)13-16(19)4/h5-14H,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBRXELDNSSAIY-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)
![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)


![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![N-(4-{[(4-methyl-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4990218.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)

![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
